N-(3-ethynylphenyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamidehydrochloride
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Overview
Description
N-(3-ethynylphenyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide hydrochloride is a chemical compound with potential applications in various fields, including medicinal chemistry and pharmaceuticals. This compound is characterized by its unique structure, which includes an ethynyl group attached to a phenyl ring and a tetrahydroisoquinoline core.
Preparation Methods
The synthesis of N-(3-ethynylphenyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide hydrochloride typically involves multiple steps, including alkylation, nitration, hydrogenolysis, cyclization, chlorination, condensation, and nucleophilic substitution . The reaction conditions for each step vary, but common reagents include oxalyl chloride or thionyl chloride for chlorination and ethyl 3,4-dihydroxybenzoate for nucleophilic substitution . Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
N-(3-ethynylphenyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be performed using reagents like piperazine. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(3-ethynylphenyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological targets, making it useful in biochemical studies.
Industry: The compound’s reactivity makes it valuable in the production of various industrial chemicals.
Mechanism of Action
The mechanism of action of N-(3-ethynylphenyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide hydrochloride involves its interaction with specific molecular targets, such as the epidermal growth factor receptor (EGFR) tyrosine kinase . By inhibiting the phosphorylation of EGFR, the compound can block signal transduction pathways that promote cell proliferation and survival, leading to the inhibition of tumor growth .
Comparison with Similar Compounds
N-(3-ethynylphenyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide hydrochloride can be compared to other tyrosine kinase inhibitors, such as erlotinib and icotinib . While all these compounds target EGFR, N-(3-ethynylphenyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide hydrochloride has a unique structure that may confer distinct pharmacological properties. Similar compounds include:
Properties
Molecular Formula |
C18H17ClN2O |
---|---|
Molecular Weight |
312.8 g/mol |
IUPAC Name |
N-(3-ethynylphenyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C18H16N2O.ClH/c1-2-13-6-5-9-16(10-13)20-18(21)17-11-14-7-3-4-8-15(14)12-19-17;/h1,3-10,17,19H,11-12H2,(H,20,21);1H |
InChI Key |
WTQVRNAZYSBJAT-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC(=CC=C1)NC(=O)C2CC3=CC=CC=C3CN2.Cl |
Origin of Product |
United States |
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